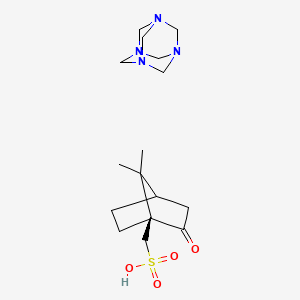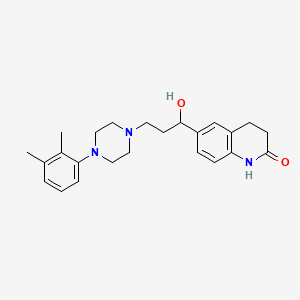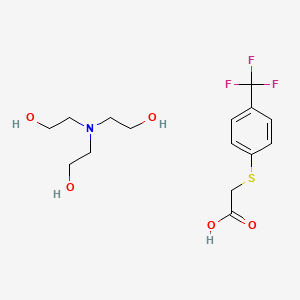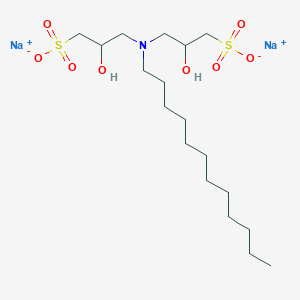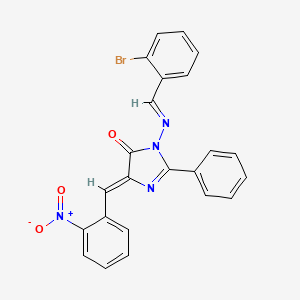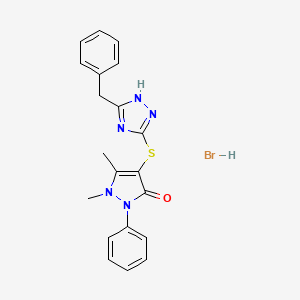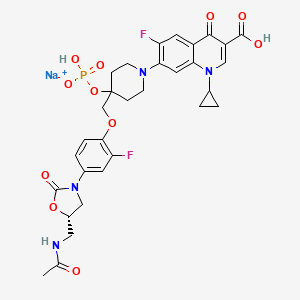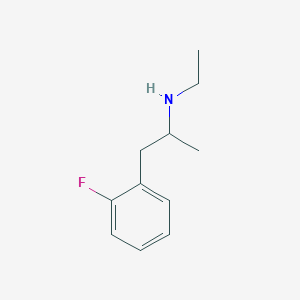
2-Norbornyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Norbornyl acrylate, also known as 2-propenoic acid, bicyclo[2.2.1]hept-2-yl ester, is an organic compound with the molecular formula C10H14O2. It is a derivative of acrylic acid and norbornene, characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Norbornyl acrylate can be synthesized through the addition of acrylic acid to bicyclo[2.2.1]hept-2-ene. The reaction typically involves heating the mixture of norbornene, acrylic acid, and a small amount of hydroquinone (as a polymerization inhibitor) to around 170°C for several hours. The product is then purified through fractional distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the isomerization of norbornene in the presence of aluminum chloride in dichloromethane solution, followed by the addition of acrylic acid under optimized conditions to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Norbornyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions to form polyacrylates.
Hydrogenation: The compound can be hydrogenated to form saturated derivatives.
Hydrolysis: Hydrolysis of the ester bond yields acrylic acid and the corresponding alcohol.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light.
Hydrogenation: Typically requires a metal catalyst such as palladium on carbon.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products:
Polyacrylates: Formed through polymerization.
Saturated Derivatives: Resulting from hydrogenation.
Acrylic Acid and Alcohol: Products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Norbornyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.
Materials Science: Utilized in the development of adhesives, coatings, and resins.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical devices.
Industrial Applications: Employed in the production of nonaqueous polymer materials, UV-protective compounds, and electronic printing binders.
Wirkmechanismus
The mechanism of action of 2-norbornyl acrylate primarily involves its reactivity as an acrylate ester. The acrylate group can undergo polymerization through free radical mechanisms, forming long polymer chains. The bicyclic structure of the norbornyl group imparts unique physical and chemical properties to the resulting polymers, such as increased rigidity and thermal stability .
Vergleich Mit ähnlichen Verbindungen
Isobornyl Acrylate: Similar in structure but with an isobornyl group instead of a norbornyl group.
Norbornene Acrylate: Another derivative of norbornene with similar reactivity.
Bornyl Acrylate: Contains a bornyl group, differing slightly in structure and properties.
Uniqueness: 2-Norbornyl acrylate stands out due to its unique bicyclic structure, which imparts distinct mechanical and thermal properties to its polymers. This makes it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
146695-92-3 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |
InChI |
InChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2/t7-,8+,9+/m1/s1 |
InChI-Schlüssel |
IQYMRQZTDOLQHC-VGMNWLOBSA-N |
Isomerische SMILES |
C=CC(=O)O[C@H]1C[C@@H]2CC[C@H]1C2 |
Kanonische SMILES |
C=CC(=O)OC1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


